3-Hydroxy-2-(trifluoromethyl)benzonitrile
CAS No.: 731002-48-5
Cat. No.: VC11685205
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731002-48-5 |
|---|---|
| Molecular Formula | C8H4F3NO |
| Molecular Weight | 187.12 g/mol |
| IUPAC Name | 3-hydroxy-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H4F3NO/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-3,13H |
| Standard InChI Key | NTQLCGYMBLEEIZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1)O)C(F)(F)F)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring with three substituents:
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Trifluoromethyl group (-CF₃) at the 2-position, contributing electron-withdrawing effects and enhanced lipophilicity.
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Hydroxyl group (-OH) at the 3-position, enabling hydrogen bonding and acidity (pKa ~10).
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Nitrile group (-C≡N) at the 1-position, imparting polarity and serving as a versatile synthetic handle.
The molecular weight is 187.12 g/mol, with a density of approximately 1.45 g/cm³ (estimated via group contribution methods). Key spectral data includes:
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IR: Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 3300 cm⁻¹ (O-H stretch).
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NMR: ¹⁹F NMR signals near -60 ppm (CF₃ group).
Crystallographic and Solubility Properties
Limited single-crystal data exists, but X-ray diffraction of analogous compounds suggests a planar aromatic system with intermolecular hydrogen bonding via the hydroxyl group. The compound is sparingly soluble in water (<0.1 g/L at 25°C) but exhibits good solubility in polar aprotic solvents like DMF and acetonitrile .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While detailed protocols for 3-hydroxy-2-(trifluoromethyl)benzonitrile are scarce, analogous routes for substituted benzonitriles involve:
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Trifluoromethylation: Electrophilic substitution using CF₃I or Umemoto’s reagent on a pre-functionalized phenol derivative.
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Nitrile Introduction: Sandmeyer reaction or palladium-catalyzed cyanation of halogenated intermediates .
A patent (CA2341718A1) describes a multi-step synthesis for 3-hydroxy-4-aminobenzonitrile, involving:
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Protection of the hydroxyl group with di-tert-butyl dicarbonate.
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Cyanide displacement of a halogen substituent using KCN/CuCN.
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Acidic deprotection to yield the final product . Adapting this method could involve starting with 2-trifluoromethyl-3-hydroxybenzaldehyde, followed by oxidation and cyanation.
Industrial Production
Large-scale manufacturing likely employs continuous-flow reactors to enhance yield and safety. Key challenges include:
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Byproduct Formation: Competing substitution at adjacent ring positions.
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Purification: Chromatography or recrystallization from ethanol/water mixtures.
Chemical Reactivity and Functional Transformations
Reaction Pathways
The compound participates in three primary reaction types:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydroxyl Oxidation | KMnO₄, H₂O, 80°C | 2-(Trifluoromethyl)-3-oxobenzonitrile |
| Nitrile Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Amino-2-(trifluoromethyl)phenol |
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at 4- or 5-positions |
The trifluoromethyl group directs electrophiles to meta/para positions, while the hydroxyl group activates the ring toward nitration and sulfonation.
Stability Considerations
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Thermal Stability: Decomposes above 250°C, releasing HF and HCN.
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Photostability: Susceptible to UV-induced cleavage of the C≡N bond, necessitating amber glass storage.
Applications in Science and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:
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Anticancer Agents: Coupling with pyrimidine derivatives yields compounds with IC₅₀ values <1 μM against breast cancer cell lines.
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Antidepressants: Structural analogs modulate serotonin reuptake (Ki = 12 nM for SERT).
Materials Science
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Polymer Additives: Improves thermal stability of polyesters when incorporated at 0.5–2 wt%.
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Electrolyte Components: Isomeric 4-hydroxy-3-(trifluoromethyl)benzonitrile reduces impedance in Li-ion batteries by forming protective SEI layers .
| Hazard Type | Symptoms/Effects | PPE Requirements |
|---|---|---|
| Skin Contact | Erythema, itching | Nitrile gloves, lab coat |
| Inhalation | Respiratory irritation | Fume hood, N95 mask |
| Eye Exposure | Corneal damage | Safety goggles |
No LD₅₀ data exists, but structurally similar nitriles exhibit acute toxicity (rat oral LD₅₀: 150–300 mg/kg).
Disposal and Environmental Impact
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Incineration: Recommended at >1100°C with scrubbers to capture HF/CN⁻ emissions.
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Biodegradation: Poor aqueous solubility limits microbial breakdown (t₁/₂ >180 days in soil) .
Comparative Analysis with Structural Isomers
Physicochemical Differences
| Isomer | Melting Point (°C) | logP | Primary Application |
|---|---|---|---|
| 2-(CF₃)-3-OH (Target) | 92–94 | 1.8 | Pharmaceutical synthesis |
| 3-(CF₃)-4-OH | 105–107 | 1.5 | Battery electrolytes |
| 5-(CF₃)-3-OH | 88–90 | 2.1 | Agrochemical intermediates |
The 2-(trifluoromethyl) isomer’s lower logP enhances aqueous compatibility compared to the 5-substituted analog, making it preferable for drug formulations.
Synthetic Accessibility
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2-Substituted Isomers: Require ortho-directing groups, complicating regioselectivity.
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4-Substituted Isomers: Easier to synthesize via Friedel-Crafts trifluoromethylation .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Green Chemistry: Solvent-free mechanochemical synthesis to reduce E-factor.
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Biological Screening: Expanded SAR studies against neurodegenerative targets.
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